1-Naphthaleneethanol, 1-methanesulfonate
Description
1-Naphthaleneethanol, 1-methanesulfonate is a naphthalene-derived organosulfonate ester with the molecular formula C₁₃H₁₄O₃S. This compound is characterized by a naphthalene ring substituted with an ethanol group that is further esterified with methanesulfonic acid. Its unique structure imparts high chemical stability and solubility in polar solvents, making it a critical intermediate in pharmaceuticals, agrochemicals, and specialty chemical synthesis . The compound is commercially available in two purity grades: 95–98% and >99%, with the latter preferred for high-precision applications such as drug formulation . Key manufacturers include VladaChem, MolPort, and Ark Pharm, which emphasize sustainable production methods and R&D-driven quality enhancements .
Structurally, this compound exhibits hydrogen-bonded molecular chains in its crystalline form, similar to its hydroxylated analog, 1-naphthaleneethanol . This arrangement influences its reactivity and interactions in solid-state applications.
Properties
CAS No. |
119744-43-3 |
|---|---|
Molecular Formula |
C13H14O3S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
2-naphthalen-1-ylethyl methanesulfonate |
InChI |
InChI=1S/C13H14O3S/c1-17(14,15)16-10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9-10H2,1H3 |
InChI Key |
HACHNDFFWWXYSO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)ethyl methanesulfonate typically involves the reaction of 2-(naphthalen-1-yl)ethanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
[ \text{2-(naphthalen-1-yl)ethanol} + \text{methanesulfonyl chloride} \rightarrow \text{2-(naphthalen-1-yl)ethyl methanesulfonate} + \text{HCl} ]
Industrial Production Methods
Industrial production of 2-(naphthalen-1-yl)ethyl methanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)ethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The naphthalene ring can undergo oxidation reactions to form naphthoquinones.
Reduction: The compound can be reduced to form 2-(naphthalen-1-yl)ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used. For example, reaction with an amine yields an amine derivative.
Oxidation: Naphthoquinones are formed.
Reduction: 2-(naphthalen-1-yl)ethanol is produced.
Scientific Research Applications
2-(naphthalen-1-yl)ethyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a precursor for bioactive molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active naphthalene derivatives.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)ethyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in enzyme inhibition studies and as a potential therapeutic agent.
Comparison with Similar Compounds
1-Naphthalenemethanol (CAS 612-83-9)
- Structure : Differs by replacing the methanesulfonate group with a hydroxyl (-OH) group.
- Properties : Reduced electrophilicity compared to the sulfonate ester, leading to lower reactivity in alkylation reactions.
- Applications : Primarily used as a solvent or intermediate in fragrance synthesis.
2-Propyn-1-ol, 1-Methanesulfonate (CAS 16156-58-4)
- Structure : Propargyl alcohol backbone with a methanesulfonate group.
- Toxicity : Exhibits acute oral toxicity (LD₅₀: 50–300 mg/kg) and skin sensitization risks .
- Environmental Impact : Classified as hazardous to aquatic life (chronic category 2) due to low degradability .
- Applications: Limited to controlled industrial processes due to safety concerns.
1-Hexadecanol, 1-Methanesulfonate (CAS N/A)
Busulfan (CAS 55-98-1)
- Structure : Bifunctional methanesulfonate ester with a butanediol backbone.
- Mechanism : DNA alkylating agent used in chemotherapy.
- Toxicity : High myelosuppressive activity, requiring precise dosing in medical applications .
Comparative Data Table
Key Research Findings
Reactivity: Methanesulfonate esters like this compound exhibit enhanced electrophilicity compared to their hydroxylated counterparts, enabling efficient nucleophilic substitution reactions in drug synthesis .
Toxicity Trends : Aliphatic methanesulfonates (e.g., busulfan) show higher systemic toxicity than aromatic derivatives, likely due to their ability to cross cell membranes more readily .
Environmental Persistence: Sulfonate esters with aromatic backbones (e.g., 1-naphthaleneethanol derivatives) demonstrate greater environmental persistence compared to aliphatic variants, necessitating advanced wastewater treatment strategies .
Challenges and Opportunities
- Data Gaps: Limited toxicological data for this compound necessitates further studies to establish occupational exposure limits.
- Innovation Potential: Structural modifications, such as fluorination or branching, could reduce environmental persistence while retaining reactivity .
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